2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid is a derivative of propanoic acid featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino position and a tetrahydrofuran-3-yl (oxolan-3-yl) substituent on the β-carbon. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via mild bases like piperidine . The oxolan-3-yl moiety introduces a saturated oxygen-containing ring, which may enhance solubility and modulate steric or electronic properties compared to aromatic substituents.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)20(11-14-9-10-27-12-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXXWGFTNHLUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1696922-73-2 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the oxolane ring through a series of chemical reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding protecting groups and coupling reactions efficiently. The process is optimized to minimize waste and maximize yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amino acids
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential biological activities, particularly in the context of anticancer properties. Research has shown that fluorenyl derivatives can exhibit antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the synthesis of several fluorenyl derivatives, including 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid, and their efficacy against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives demonstrated significant cytotoxicity, with IC50 values ranging from 1.9 to 7.52 µg/mL for HCT-116 cells, suggesting their potential as therapeutic agents in cancer treatment .
Peptide Synthesis
Fluorenylmethoxycarbonyl (Fmoc) chemistry is widely used in solid-phase peptide synthesis (SPPS). The presence of the fluorenyl group in this compound allows for efficient protection of amino acids during peptide assembly.
The compound's structural characteristics enable it to interact with various biological targets, making it a subject of interest in pharmacological studies.
Case Study: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of fluorenone derivatives has revealed that modifications to the amino and carbonyl groups significantly influence their biological activity. For instance, secondary amino groups have been linked to enhanced antiproliferative effects compared to tertiary amino groups . This insight is crucial for designing more effective derivatives for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing the compound to be incorporated into larger molecular structures. The oxolane ring provides additional sites for chemical modification, enhancing the compound’s versatility.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated for target compound.
Key Comparative Insights
Substituent Effects on Solubility: Aromatic substituents (e.g., o-tolyl , tetrafluorophenyl ) increase lipophilicity, which may reduce aqueous solubility but improve membrane permeability in drug candidates.
Steric and Electronic Influences: Bulky groups like 1-methylcyclobutyl or adamantyl may hinder coupling efficiency in SPPS due to steric effects. Electron-withdrawing groups (e.g., -Cl , -F ) stabilize the amino acid against enzymatic degradation, enhancing metabolic stability in vivo.
Applications in Drug Discovery :
- Compounds with fluorinated phenyl groups (e.g., ) are prevalent in antiviral and anticancer research due to their ability to engage in halogen bonding .
- Derivatives with dual protecting groups (e.g., allyloxy ) enable sequential deprotection strategies in complex peptide synthesis.
Analytical and Storage Properties :
- High-purity analogs like the o-tolyl derivative (99.76% HPLC purity ) are critical for reproducible research. Storage conditions vary; most compounds are stable at -20°C, but some require -80°C for long-term preservation .
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid, often referred to as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its stability and ease of removal. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 355.38 g/mol. The compound's structure can be represented by the following SMILES notation: OC(=O)[C@H](Cc1c(C(C(C(=O)NCC1)=O)C(=O)OCC2C(O2)C(=O)O)=O)NCC(=O)O.
Pharmacological Properties
Research indicates that Fmoc-amino acids exhibit a range of biological activities, including:
- Antimicrobial Effects : Some derivatives have demonstrated effectiveness against various bacterial strains and fungi, showcasing potential as antimicrobial agents.
- Anticancer Activity : Studies have reported that certain Fmoc-amino acid derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. This activity is often attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival.
- Neuroprotective Effects : There is emerging evidence suggesting that these compounds may protect neuronal cells from oxidative stress and neurodegeneration, potentially offering therapeutic avenues for neurodegenerative diseases.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
- Interaction with Receptors : It has been suggested that these compounds can bind to various receptors, influencing downstream signaling cascades critical for cell survival and proliferation.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, Fmoc-amino acids can lead to programmed cell death in malignant cells.
Antimicrobial Activity
In a study examining the antimicrobial properties of Fmoc derivatives, it was found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both pathogens.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Fmoc-Amino Acid | 32 | Staphylococcus aureus |
| Fmoc-Amino Acid | 32 | Escherichia coli |
Anticancer Studies
In vitro studies on breast cancer cell lines (MCF7 and MDA-MB-231) revealed that treatment with this compound led to a decrease in cell viability by approximately 50% at a concentration of 25 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Q & A
Q. What is the standard synthetic route for preparing 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid?
- Methodology : The compound is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). A typical protocol involves: (i) Coupling Fmoc-protected oxolan-3-yl-alanine with a resin-bound amino acid using activating agents like EDC∙HCl and HOBt in DMF. (ii) Sequential deprotection with 20% piperidine in DMF. (iii) Cleavage from the resin using TFA/water/TIS (95:2.5:2.5) to yield the crude product. (iv) Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Key Considerations : Monitor coupling efficiency via Kaiser test or HPLC to avoid truncated sequences.
Q. How is the purity and structural integrity of the compound validated?
- Analytical Methods :
- HPLC : Purity ≥95% confirmed using a C18 column with UV detection at 254 nm (acetonitrile/water + 0.1% TFA) .
- 1H NMR : Peaks at δ 7.3–7.8 ppm (fluorenyl aromatic protons) and δ 4.2–4.4 ppm (Fmoc methylene) validate the Fmoc group. Oxolan-3-yl protons appear as multiplet signals at δ 3.5–4.0 ppm .
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]+ expected at m/z 401.45 for C24H23NO4) .
Q. What safety precautions are required when handling this compound?
- Hazards : Acute toxicity (oral, H302), skin/eye irritation (H315/H319), and respiratory sensitization (H335) .
- Protocols : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes .
Advanced Research Questions
Q. How can coupling efficiency be optimized during synthesis?
- Experimental Design : (i) Screen coupling agents (e.g., DIC/HOAt vs. EDC/HOBt) to minimize racemization. (ii) Use microwave-assisted synthesis (50°C, 10 min) to enhance reaction rates and yields . (iii) Add 1–5% DIEA to neutralize acidic byproducts and improve activation .
- Data Analysis : Compare HPLC traces of crude products to identify unreacted starting material.
Q. How to resolve contradictions in reported stability data under different storage conditions?
- Contradiction : Some studies recommend storing the compound at 2–8°C , while others suggest –20°C for long-term stability .
- Methodology : (i) Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess degradation (e.g., Fmoc cleavage or oxolan ring hydrolysis). (ii) Monitor via HPLC and LC-MS to identify degradation products. (iii) Optimal storage: –20°C under inert atmosphere (argon) for >2 years; 4°C for short-term use (<1 month) .
Q. What role does the oxolan-3-yl group play in peptide mimetics?
- Functional Insight : The oxolan (tetrahydrofuran) moiety imposes conformational constraints, stabilizing β-turn or helical structures in peptides. This enhances target binding (e.g., GPCRs or enzyme active sites) .
- Experimental Validation : (i) Circular dichroism (CD) to analyze secondary structure. (ii) Molecular dynamics simulations to compare flexibility with natural amino acids .
Key Challenges & Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
